molecular formula C10H14N2 B7808804 1-Ethyl-5-aminoindoline

1-Ethyl-5-aminoindoline

Cat. No.: B7808804
M. Wt: 162.23 g/mol
InChI Key: QQTBFWHJINVUCM-UHFFFAOYSA-N
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Description

1-Ethyl-5-aminoindoline is an aminoindoline derivative research chemical. The indoline and indole scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in a wide range of biologically active molecules and natural products . These structures are known to mimic the structure of peptides and can bind reversibly to proteins, making them valuable templates in drug discovery . The core indole structure is a fundamental building block in many biochemical processes and is a constituent of essential molecules like the amino acid tryptophan and the neurotransmitter serotonin . Specifically, amino-substituted indoline derivatives have been identified as key intermediates in synthetic organic chemistry. For instance, 1-acetyl-5-aminoindoline has been utilized in the synthesis of complex pyrroloindole structures . Furthermore, modern synthetic methodologies are being developed to efficiently create C7-aminoindoline scaffolds, highlighting their continued relevance in the pursuit of novel bioactive compounds, such as dopamine receptor agonists . As a research compound, this compound is intended for use in laboratory settings only. It serves as a versatile intermediate for pharmaceutical research and the development of new chemical entities. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate care, referring to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

1-ethyl-2,3-dihydroindol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-4,7H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTBFWHJINVUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-Ethyl-5-aminoindoline with key analogs:

Compound Molecular Formula Substituents Key Properties Applications/Notes
This compound (hypothetical) C₁₀H₁₄N₂ - 1-Ethyl
- 5-Amino
Predicted LogP: ~2.5 (estimated from analogs)
Potential bioactivity: Neurological modulation
Likely intermediate for bioactive molecules; lacks direct literature data.
(2,3-Dihydro-1H-indol-5-ylmethyl)amine C₉H₁₂N₂ - 5-Methylamine Not fully characterized; focus on di-N,1-substituted derivatives Explored for bioactive compound synthesis (e.g., kinase inhibitors)
Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate C₁₂H₁₄N₂O₂ - 1-Methyl
- 5-Amino
- 2-Carboxylate
LogP: 2.52
Density: 1.22 g/cm³
Boiling point: 404.8°C
Patent-derived (Pfizer); potential use in drug development
5-Methoxytryptamine C₁₁H₁₄N₂O - 5-Methoxy
- Ethylamine side chain
Bioactivity: Serotonin receptor modulation Neuropharmacology applications (e.g., psychedelic analogs)
1-(2-Methoxyethyl)-5-boronate-indoline C₁₇H₂₆BNO₃ - 2-Methoxyethyl
- 5-Boronate
Used in Suzuki-Miyaura cross-coupling Synthetic intermediate for aryl-aryl bond formation

Key Differences and Implications

Substituent Effects: 1-Ethyl vs. Amino vs. Methoxy Groups: The 5-amino group in this compound enables hydrogen bonding, contrasting with 5-methoxytryptamine’s electron-donating methoxy group, which enhances serotonin receptor affinity .

Physicochemical Properties: The carboxylate ester in Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate increases molecular weight (218.25 g/mol) and polarity (PSA: 57.25 Ų) compared to this compound (estimated MW: ~160 g/mol) .

Synthetic Utility: Boronate-substituted indolines (e.g., 1-(2-Methoxyethyl)-5-boronate-indoline) are pivotal in cross-coupling reactions, whereas this compound may serve as a scaffold for functionalization via its amino group .

Preparation Methods

Lithium Aluminum Hydride-Mediated Reduction of 1-Acetyl-5-Aminoindoline

The most well-documented synthesis of this compound involves the reduction of 1-acetyl-5-aminoindoline using lithium aluminum hydride (LiAlH₄). This method, described in patent EP1556040A1, proceeds under anhydrous conditions in tetrahydrofuran (THF) as the solvent.

Reaction Protocol:

  • Starting Material Preparation : A suspension of 1-acetyl-5-aminoindoline (130 mg, 0.74 mmol) in anhydrous THF (10 mL) is prepared under inert atmosphere.

  • Reduction Step : LiAlH₄ (42 mg, 1.11 mmol) is added gradually to the reaction mixture. The exothermic reaction generates hydrogen gas, necessitating careful temperature control.

  • Workup : After completion, the reaction is quenched with water, followed by extraction with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification : The crude product is purified via column chromatography to yield this compound as a solid.

Key Reaction Parameters:

ParameterValue/Description
Starting Material1-Acetyl-5-aminoindoline
Reducing AgentLiAlH₄ (1.5 eq)
SolventAnhydrous THF
Reaction TemperatureAmbient (exothermic)
Purification MethodColumn Chromatography

This method leverages the strong reducing capability of LiAlH₄ to cleave the acetyl group while preserving the amino functionality. The choice of THF ensures solubility of both the starting material and intermediate species.

Mechanistic Considerations

The reduction mechanism proceeds via nucleophilic attack of hydride ions on the carbonyl carbon of the acetyl group, followed by protonation to yield the ethylamine moiety. LiAlH₄’s ability to reduce amides selectively without over-reducing aromatic systems is critical to this transformation.

Challenges and Optimization Opportunities

Sensitivity to Air and Moisture

The reaction’s susceptibility to atmospheric moisture necessitates stringent anhydrous conditions. Suboptimal handling can lead to:

  • Partial hydrolysis of LiAlH₄, reducing reaction efficiency.

  • Oxidation of intermediates, complicating purification.

Although spectral data for this compound are not explicitly provided in the cited sources, standard characterization techniques for analogous compounds include:

  • ¹H NMR : Identification of ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂).

  • Mass Spectrometry : Molecular ion peak at m/z 160.22 (C₁₀H₁₄N₂).

  • HPLC Purity Analysis : Ensuring >95% chemical purity post-purification.

Industrial-Scale Production Considerations

Scaling the laboratory synthesis requires addressing:

  • Safety Protocols : Managing exothermic reactions and hydrogen gas evolution.

  • Cost Efficiency : Recycling THF and optimizing LiAlH₄ stoichiometry.

  • Regulatory Compliance : Meeting guidelines for residual solvent levels in pharmaceutical intermediates.

Q & A

Q. What are the established synthetic routes for 1-ethyl-5-aminoindoline, and how can researchers optimize yield and purity?

Methodological Answer:

  • Synthetic Routes : Common methods include reductive amination of 5-nitroindoline derivatives using ethylating agents (e.g., ethyl bromide) under catalytic hydrogenation . Alternative pathways involve Friedel-Crafts alkylation followed by nitro reduction.
  • Optimization : Use Design of Experiments (DOE) to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can evaluate temperature (25–80°C), catalyst type (Pd/C vs. Raney Ni), and reaction time (4–24 hours) .
  • Purity Control : Monitor reactions via TLC and characterize intermediates using HPLC (C18 column, acetonitrile/water gradient) to identify byproducts .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm ethyl substitution (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.6 ppm for CH₂) and amine protons (δ ~2.5 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ (e.g., m/z 177.1264 for C₁₀H₁₄N₂) .
  • Chromatography :
    • HPLC : Use a reversed-phase column (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm to assess purity (>98%) .

Q. How can researchers design a bioactivity screening protocol for this compound?

Methodological Answer:

  • Target Selection : Prioritize targets based on structural analogs (e.g., indoline derivatives with reported serotonin receptor affinity) .
  • Assay Design :
    • In vitro : Radioligand binding assays (e.g., 5-HT₃ receptor, IC₅₀ determination via competitive displacement of [³H]-GR65630) .
    • Dose-Response : Test concentrations from 1 nM to 100 µM, with triplicate measurements to calculate EC₅₀/IC₅₀ using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 5-HT₃) using AMBER or GROMACS. Compare binding free energies (MM-PBSA) across studies to identify key residues (e.g., Trp183, Tyr234) influencing discrepancies .
  • QSAR Analysis : Build a quantitative structure-activity relationship model using descriptors (logP, polar surface area) from divergent datasets to pinpoint structural determinants of activity .

Q. What strategies are effective for elucidating the reaction mechanism of this compound synthesis?

Methodological Answer:

  • Kinetic Studies : Perform time-resolved ¹H NMR to track intermediate formation (e.g., imine intermediates in reductive amination) .
  • Isotopic Labeling : Use ¹⁵N-labeled nitro precursors to trace amine group incorporation via HRMS .
  • Computational Validation : DFT calculations (Gaussian 16) to model transition states and activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. How should researchers address conflicting data on the compound’s metabolic stability?

Methodological Answer:

  • Systematic Review : Follow PRISMA guidelines to aggregate data from hepatic microsome assays (human vs. rodent). Use meta-analysis (RevMan) to assess heterogeneity (I² statistic) and identify species-specific CYP450 isoforms responsible for variability .
  • In Vitro Validation : Conduct parallel incubations with CYP inhibitors (e.g., ketoconazole for CYP3A4) to isolate metabolic pathways .

Data Presentation and Reproducibility Guidelines

Q. Table 1: Key Parameters for Reproducible Synthesis

ParameterOptimal RangeAnalytical MethodReference
Reaction Temperature50–60°CIn-situ FTIR monitoring
Catalyst Loading5% Pd/CTGA for stability
Purity Threshold>98%HPLC-UV (254 nm)

Q. Table 2: Common Pitfalls in Bioactivity Studies

IssueResolution StrategyReference
Low Signal-to-NoisePre-incubate receptors at 4°C
Batch VariabilityUse internal controls (e.g., sertraline)

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